Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a piperidine ring, and a benzyl ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materialsThe final step involves the esterification of the carbamic acid with benzyl alcohol under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation of the hydroxy-ethyl group yields a ketone or aldehyde.
- Reduction of the ester group produces a primary alcohol.
- Substitution reactions result in the replacement of the benzyl ester with the nucleophile.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The cyclopropyl group and piperidine ring are crucial for its binding affinity and specificity, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid methyl ester
- Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid ethyl ester
Comparison: Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester is unique due to its benzyl ester group, which can influence its reactivity and biological activity compared to its methyl and ethyl ester counterparts. The benzyl group provides additional steric and electronic effects, potentially enhancing its interaction with molecular targets and improving its stability under certain conditions .
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-13-12-19-10-8-17(9-11-19)20(16-6-7-16)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSJYSDJZSAVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)CCO)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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